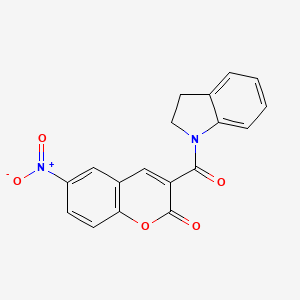

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Heterogeneous Green Catalysis

A study has demonstrated the synthesis of a polyaniline–graphitic carbon nitride nanocomposite as a heterogeneous green catalyst for the synthesis of indole-substituted 4H-chromenes. This approach emphasizes organic transformation under environmentally sustainable conditions, showcasing high atom economy and low environmental impact. The catalyst exhibited good recyclability and adaptability, highlighting its potential in the synthesis of medicinally significant compounds (Bahuguna et al., 2018).

Organocatalytic Domino Reactions

Research has shown the efficient synthesis of chiral multi-functionalized tetracyclic spirooxindoles with multiple stereocenters through an organocatalytic domino Michael/cyclization reaction of various 3-nitro-2H-chromene derivatives. This process yielded compounds with significant stereoselectivity, demonstrating the versatility of these reactions in creating complex molecular architectures with potential pharmacological applications (Fu et al., 2014).

Fluorescent Probes for Thiol Detection

A novel study utilized the structural motif of chromene as part of a fluorescent probe, exploiting the thiol-chromene "click" nucleophilic pyran ring-opening reaction for the quick detection of thiols. This probe, showcasing specific, rapid, sensitive, and NIR fluorescent detection, holds promise for studying pathological processes related to thiol flux in physiological and pathological conditions (Yang et al., 2019).

Photochromic and Electrochemical Properties

Research into the bromination and reduction of nitro derivatives of spiropyrans, including those related to the 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one structure, has unveiled interesting photochromic and electrochemical properties. These studies contribute to our understanding of the reactivity and potential applications of these compounds in developing photoresponsive materials and in electrochemical devices (Zakhs et al., 1977; Ulanova et al., 1984).

Synthesis of Spirocyclic Oxindoles

Functionalized graphitic carbon nitride has been employed as a reusable catalyst for the one-pot production of various spiro-pyrano chromenes and spiro indole-3,1′-naphthalene tetracyclic systems in aqueous media. This synthesis route emphasizes the catalytic versatility of graphitic carbon nitride and its application in creating complex molecules with potential biocidal properties (Dandia et al., 2021).

Properties

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBZXONRXXIKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2767256.png)